An In-depth Technical Guide to 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride
An In-depth Technical Guide to 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is a synthetic organic compound belonging to the arylpiperazine class. While extensive research on this specific molecule is limited, its structural motifs—the piperazine ring and the benzyloxyphenyl group—are prevalent in a wide range of biologically active compounds. This technical guide synthesizes the available information on 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride, focusing on its chemical properties, potential synthesis, and predicted biological activities based on data from structurally related analogs. The document highlights its likely role as a key intermediate in the synthesis of more complex molecules and its potential as a monoamine oxidase B (MAO-B) inhibitor. Methodologies for its synthesis and for relevant biological assays are detailed, providing a framework for further investigation of this compound and its derivatives.
Chemical and Physical Properties
1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is a white to off-white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 321132-21-2 |
| Molecular Formula | C₁₇H₂₀N₂O·HCl |
| Molecular Weight | 304.81 g/mol |
| Appearance | Solid |
| Melting Point | 210°C |
| InChI Key | BSYHPGDHIZWPSR-UHFFFAOYSA-N |
Synthesis
While a specific, detailed experimental protocol for the synthesis of 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is not widely published, a plausible synthetic route can be constructed based on established methods for the preparation of N-arylpiperazines. The most common approaches involve the reaction of an aniline with a bis(2-haloethyl)amine or the N-arylation of piperazine.
Synthetic Pathways
Two primary retrosynthetic pathways can be envisioned for the synthesis of the parent compound, 1-[4-(Benzyloxy)phenyl]piperazine.
Pathway A: From 4-(Benzyloxy)aniline
This approach involves the direct formation of the piperazine ring by reacting 4-(benzyloxy)aniline with bis(2-chloroethyl)amine hydrochloride.
Pathway B: From Piperazine and a Phenyl Halide
This pathway involves the N-arylation of piperazine with a suitable 4-(benzyloxy)phenyl halide, typically through a Buchwald-Hartwig amination. To avoid disubstitution, piperazine is often first mono-protected (e.g., with a Boc group).
Illustrative Experimental Protocol (Pathway B)
This protocol is a representative procedure adapted from general methods for N-arylpiperazine synthesis.
Step 1: Mono-Boc-protection of Piperazine
-
To a solution of piperazine (2 equivalents) in dichloromethane (DCM) at 0°C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)piperazine.
Step 2: Buchwald-Hartwig Amination
-
To an oven-dried flask, add 1-bromo-4-(benzyloxy)benzene (1 equivalent), 1-(tert-butoxycarbonyl)piperazine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., BINAP, 4 mol%).
-
Add a suitable base (e.g., sodium tert-butoxide, 1.4 equivalents) and an anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(tert-butoxycarbonyl)-4-[4-(benzyloxy)phenyl]piperazine.
Step 3: Deprotection and Salt Formation
-
Dissolve the product from Step 2 in a suitable organic solvent (e.g., dioxane or methanol).
-
Add a solution of hydrochloric acid (excess) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the hydrochloride salt will typically precipitate. The product can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride.
Biological Activities and Mechanism of Action
Direct biological data for 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is scarce. However, the arylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1]
Potential as a Monoamine Oxidase (MAO) Inhibitor
The most promising predicted activity for 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is the inhibition of monoamine oxidase B (MAO-B). The 4-(benzyloxy)phenyl moiety is a key structural feature in several potent and selective MAO-B inhibitors. Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.
While specific IC₅₀ values for 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride are not available, a structurally related compound, 4-((4-(Trifluoromethyl)benzyl)oxy)phenyl)methanaminium chloride, which also contains the benzyloxyphenyl group, has demonstrated potent MAO-B inhibition with an IC₅₀ value of 0.009 µM.
Interaction with Serotonin Receptors
Arylpiperazine derivatives are well-known for their interactions with serotonin (5-HT) receptors. For instance, a close structural analog, 1-[2-(4-methoxyphenyl)phenyl]piperazine, is a potent 5-HT₇ receptor antagonist with a Ki value of 2.6 nM. Other N-phenylpiperazine analogs have shown varying affinities for the 5-HT₁ₐ receptor. It is plausible that 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride also interacts with one or more serotonin receptor subtypes.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride, a series of in vitro assays would be necessary. The following protocols are representative of those used for evaluating related compounds.
In Vitro MAO Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate for MAO-A (e.g., kynuramine)
-
Substrate for MAO-B (e.g., benzylamine)
-
Phosphate buffer
-
Test compound (1-[4-(Benzyloxy)phenyl]piperazine hydrochloride)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the appropriate buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compound or reference inhibitor to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the product formation using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Summary
Due to the limited availability of direct experimental data for 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride, this section presents data for structurally related compounds to provide a basis for comparison and to guide future research.
Table 1: Biological Activity of Structurally Related Arylpiperazine Derivatives
| Compound | Target | Activity Type | Value (nM) |
| 1-[2-(4-methoxyphenyl)phenyl]piperazine | 5-HT₇ Receptor | Ki | 2.6 |
| 1-[2-(4-methoxyphenyl)phenyl]piperazine | 5-HT₁ₐ Receptor | Ki | 476 |
| 4-((4-(Trifluoromethyl)benzyl)oxy)phenyl)methanaminium chloride | MAO-B | IC₅₀ | 9 |
Conclusion
1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is a compound of interest primarily as a synthetic intermediate for the development of novel therapeutic agents. Based on the analysis of its structural components, it holds significant potential as a monoamine oxidase B inhibitor. The provided synthetic strategies and biological assay protocols offer a foundation for researchers to further explore the pharmacological profile of this compound and its derivatives. Future studies should focus on obtaining direct quantitative data for 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride to validate its predicted activities and to elucidate its full therapeutic potential.
![Chemical structure of 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](https://www.medchemexpress.com/cas_image/HY-W015197.gif)




